Acrylic acid, 2-norbornyl ester (CAS 10027-06-2) is a specialized alicyclic acrylate monomer that bridges the performance gap between highly flexible linear acrylates and heavily sterically hindered bulky monomers. Featuring a rigid bicyclo[2.2.1]heptane pendant group, this compound delivers a critical combination of high optical transparency, elevated glass transition temperature (Tg), and a high carbon-to-hydrogen (C/H) ratio. In industrial procurement, it is primarily selected as a reactive diluent and co-monomer to minimize polymerization shrinkage in UV-curable systems, and to impart dry-etch resistance in deep-UV (DUV) photoresists without compromising formulation stability [1].
Procurement failures frequently occur when buyers attempt to substitute 2-norbornyl acrylate with the more ubiquitous and lower-cost isobornyl acrylate (IBOA). While both are alicyclic acrylates, IBOA contains three additional methyl groups on its bicyclic ring, which significantly increases steric hindrance, alters polymerization kinetics, and changes the resulting polymer's packing density . Substituting with standard linear acrylates (such as n-butyl acrylate) results in unacceptable volumetric shrinkage during UV curing and a drastic reduction in thermal stability [1]. Conversely, upgrading to adamantyl acrylate introduces unnecessary costs and excessive rigidity for most mainstream applications. 2-Norbornyl acrylate must be specifically procured when a 'clean', unmethylated rigid cage is required to balance fast cure rates, low shrinkage, and high optical clarity .
In UV-curable formulations, the bulky bicyclo[2.2.1]heptane pendant group of 2-norbornyl acrylate occupies significant free volume. Upon conversion of the double bond, the relative loss of free volume is substantially lower than that of linear alkyl acrylates. This structural rigidity minimizes macroscopic shrinkage during curing, significantly outperforming standard reactive diluents in maintaining dimensional accuracy .
| Evidence Dimension | Polymerization Volumetric Shrinkage |
| Target Compound Data | High free-volume retention (low shrinkage stress) |
| Comparator Or Baseline | Linear acrylates e.g., n-butyl acrylate (high free-volume loss and high shrinkage) |
| Quantified Difference | Significant reduction in volumetric shrinkage percentage relative to linear monomers |
| Conditions | UV-initiated free-radical polymerization of neat monomer or reactive diluent |
Critical for preventing delamination and internal stress in precision optical adhesives and dental composites.
Buyers frequently substitute 2-norbornyl acrylate with isobornyl acrylate (IBOA) due to cost, but this alters formulation kinetics. 2-Norbornyl acrylate lacks the three methyl substituents present on the IBOA bicyclic ring. This 'cleaner' rigid cage reduces steric hindrance at the propagating radical site, yielding faster polymerization kinetics and a distinct polymer packing density compared to the bulkier IBOA .
| Evidence Dimension | Steric Hindrance and Conversion Rate |
| Target Compound Data | Unmethylated bicyclic cage (lower steric bulk) |
| Comparator Or Baseline | Isobornyl acrylate (trimethylated bicyclic cage, higher steric bulk) |
| Quantified Difference | Accelerated conversion kinetics and distinct packing density |
| Conditions | Free-radical polymerization in bulk or solution |
Enables faster cure times in high-throughput manufacturing without sacrificing the thermal benefits of an alicyclic backbone.
For 193 nm ArF lithography, photoresists require monomers that balance optical transparency with plasma etch resistance. The bridged bicyclic framework of 2-norbornyl acrylate provides a high carbon-to-hydrogen (C/H) ratio, which directly lowers the Ohnishi parameter. This yields superior dry etch resistance compared to standard aliphatic acrylates, while maintaining the secondary ester stability needed for precise acid-catalyzed processing [1].
| Evidence Dimension | Dry Etch Rate (Plasma Resistance / Ohnishi Parameter) |
| Target Compound Data | High C/H ratio, low Ohnishi parameter |
| Comparator Or Baseline | Standard linear aliphatic acrylates (Low C/H ratio, high Ohnishi parameter) |
| Quantified Difference | Measurably lower etch rate under standard plasma conditions |
| Conditions | 193 nm photoresist formulations under dry-etch plasma |
Essential for maintaining pattern fidelity and preventing resist degradation during semiconductor node scaling.
The incorporation of 2-norbornyl acrylate significantly elevates the glass transition temperature (Tg) of copolymer networks. The rigidity of the norbornyl moiety restricts polymer backbone rotation, shifting the Tg from the sub-zero range typical of flexible linear acrylates to a high positive temperature, ensuring dimensional stability under thermal stress without inducing crystallization [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | High positive Tg (rigid amorphous network) |
| Comparator Or Baseline | Poly(linear alkyl acrylates) e.g., Poly(n-butyl acrylate) (Sub-zero Tg) |
| Quantified Difference | Tg elevation to >100°C vs. sub-zero baseline |
| Conditions | Differential Scanning Calorimetry (DSC) of cured polymer networks |
Dictates the material's suitability for high-temperature industrial coatings and rigid structural components.
Leveraging the high carbon-to-hydrogen ratio demonstrated in dry-etch resistance comparisons, 2-norbornyl acrylate is an optimal co-monomer for ArF photoresists. It provides necessary plasma stability without the excessive steric hindrance or cost of adamantyl derivatives[1].
Directly downstream of its free-volume retention properties, this monomer is selected as a reactive diluent for precision optical and electronic adhesives. It prevents delamination and internal stress buildup that typically occur when using linear acrylate diluents .
Due to its ability to elevate the glass transition temperature while maintaining an amorphous, transparent network, 2-norbornyl acrylate is procured for weatherable hard coatings where linear acrylates would fail under thermal stress[2].
Incorporated into dental resin formulations to reduce volumetric shrinkage during photopolymerization, directly improving the marginal seal and longevity of restorations compared to standard aliphatic monomer baselines .
Irritant